2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
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Description
The compound “2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a pale-yellow to yellow-brown solid with a molecular weight of 201.07 .
Molecular Structure Analysis
The InChI code for “2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is 1S/C7H9BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2 . This can be used to generate the molecular structure of the compound.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is Gαq proteins . Gαq proteins are a type of G protein, which are involved in transmitting signals from certain stimuli outside a cell to its interior. They play a crucial role in many cellular processes.
Mode of Action
The compound is known to preferentially silence Gαq proteins . This suggests that it may inhibit the activity of these proteins, thereby affecting the signaling pathways they are involved in.
Biochemical Pathways
The silencing of Gαq proteins can have a significant impact on various biochemical pathways. Gαq proteins are involved in the activation of phospholipase C (PLC) , which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) . These molecules are secondary messengers involved in a variety of cellular processes, including the regulation of intracellular calcium levels and protein kinase C activation.
Pharmacokinetics
The compound is described as acell-permeable compound , suggesting that it can cross cell membranes and therefore has the potential to be well-absorbed in the body.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is recommended to be stored at a temperature of 2-8°C . This suggests that temperature could potentially affect the stability of the compound.
Properties
IUPAC Name |
2-bromo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c20-15-8-2-4-10-18(15)26(24,25)22-16-9-3-1-7-14(16)17-13-23-12-6-5-11-19(23)21-17/h1-4,7-10,13,22H,5-6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSKUSYRLKDGJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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